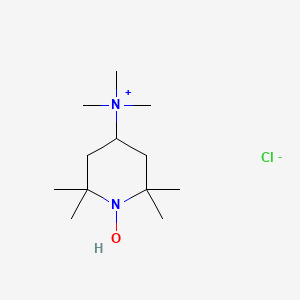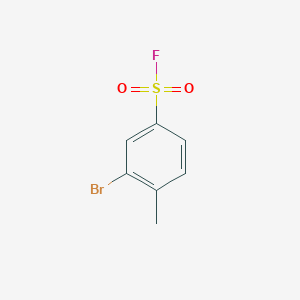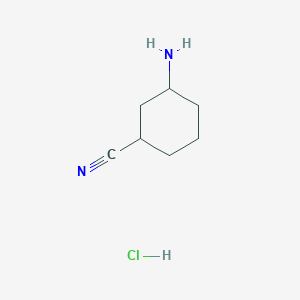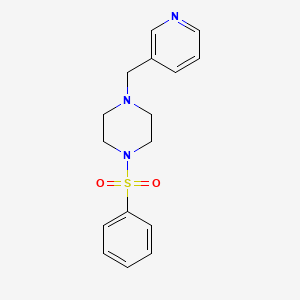
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl-trimethylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethyl-4-(trimethylammonio)piperidin-1-yloxidanyl chloride: is a chemical compound known for its unique structure and properties. It is a derivative of piperidine and is often used in various chemical reactions and industrial applications. The compound is characterized by its stability and reactivity, making it a valuable reagent in organic synthesis and other scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-tetramethyl-4-(trimethylammonio)piperidin-1-yloxidanyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 2,2,6,6-tetramethylpiperidine.
Oxidation: The piperidine derivative is oxidized using an oxidizing agent such as oxone to form the corresponding nitroxide radical.
Quaternization: The nitroxide radical is then quaternized with trimethylamine to form the ammonium salt.
Chlorination: Finally, the compound is treated with hydrochloric acid to yield the chloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by its nitroxide radical structure.
Reduction: It can also be reduced back to its corresponding hydroxylamine derivative.
Common Reagents and Conditions:
Oxidizing Agents: Oxone, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Oxoammonium salts.
Reduction Products: Hydroxylamine derivatives.
Substitution Products: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a catalyst in oxidation reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology:
Redox Biology: Utilized in studies of redox processes and oxidative stress.
Spin Labeling: Applied in electron spin resonance (ESR) spectroscopy for studying biological systems.
Medicine:
Drug Development: Investigated for potential therapeutic applications due to its redox properties.
Industry:
Polymer Stabilization: Used as an additive to enhance the stability of polymers against oxidation and degradation.
Mécanisme D'action
The mechanism of action of 2,2,6,6-tetramethyl-4-(trimethylammonio)piperidin-1-yloxidanyl chloride primarily involves its nitroxide radical. The nitroxide radical can participate in redox reactions, acting as both an oxidizing and reducing agent. This dual functionality allows it to interact with various molecular targets and pathways, including:
Oxidative Stress Pathways: Modulating the levels of reactive oxygen species (ROS) in biological systems.
Enzyme Inhibition: Inhibiting enzymes involved in oxidative processes.
Comparaison Avec Des Composés Similaires
2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of the target compound.
4-Amino-2,2,6,6-tetramethylpiperidine: Another derivative with similar structural features.
2,2,6,6-Tetramethyl-4-piperidone hydrochloride: A related compound used in similar applications.
Uniqueness:
Stability: The presence of the trimethylammonio group enhances the stability of the compound.
Reactivity: The nitroxide radical imparts unique redox properties, making it versatile in various chemical and biological applications.
Propriétés
Formule moléculaire |
C12H27ClN2O |
|---|---|
Poids moléculaire |
250.81 g/mol |
Nom IUPAC |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-trimethylazanium;chloride |
InChI |
InChI=1S/C12H27N2O.ClH/c1-11(2)8-10(14(5,6)7)9-12(3,4)13(11)15;/h10,15H,8-9H2,1-7H3;1H/q+1;/p-1 |
Clé InChI |
FHPNXCDFPQDEBK-UHFFFAOYSA-M |
SMILES canonique |
CC1(CC(CC(N1O)(C)C)[N+](C)(C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B12504560.png)

![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12504584.png)
![4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12504586.png)
![2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5-(2-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12504596.png)
![N-Benzo[1,3]dioxol-5-yl-2-[methyl-(toluene-4-sulfonyl)-amino]-acetamide](/img/structure/B12504597.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504599.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12504613.png)
![4-Tert-butyl-2-{2-[2-(diphenylphosphanyl)phenyl]propan-2-yl}-4,5-dihydro-1,3-oxazole](/img/structure/B12504617.png)

![6-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12504632.png)
![6-[(Benzyloxy)methyl]-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid](/img/structure/B12504636.png)
![N-(4-fluorophenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12504646.png)
